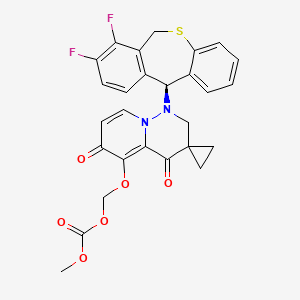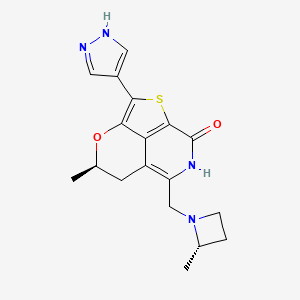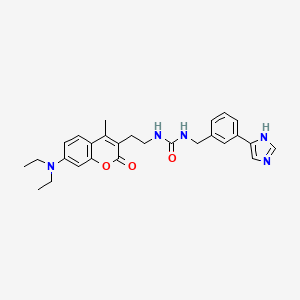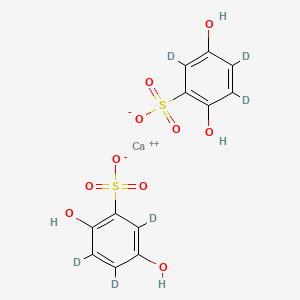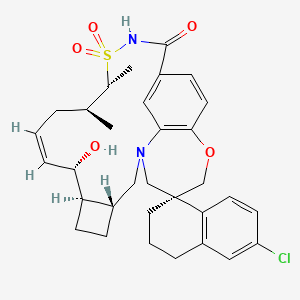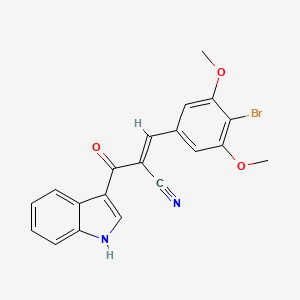
Anti-hyperglycemic agent-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Anti-hyperglycemic agent-1 involves several steps, including the preparation of key intermediates and the final compound. The synthetic route typically includes:
Chemical Resolution: This method involves the separation of enantiomers using a chiral resolving agent.
Asymmetric Hydrogenation: This method uses a chiral catalyst to produce optically pure compounds.
Industrial production methods focus on optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Anti-hyperglycemic agent-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Anti-hyperglycemic agent-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Anti-hyperglycemic agent-1 involves the inhibition of α-glucosidase, an enzyme responsible for breaking down carbohydrates into glucose . By inhibiting this enzyme, the compound reduces the rate of glucose absorption in the intestines, leading to lower blood glucose levels. This mechanism is particularly beneficial for managing postprandial hyperglycemia in diabetic patients .
Comparación Con Compuestos Similares
Anti-hyperglycemic agent-1 is unique due to its high potency and specificity for α-glucosidase inhibition. Similar compounds include:
Acarbose: Another α-glucosidase inhibitor used in the treatment of diabetes.
Miglitol: A similar compound with a different chemical structure but similar mechanism of action.
Voglibose: Another α-glucosidase inhibitor with a distinct structure and pharmacokinetic profile.
Compared to these compounds, this compound offers a higher potency and potentially fewer side effects, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C20H15BrN2O3 |
|---|---|
Peso molecular |
411.2 g/mol |
Nombre IUPAC |
(E)-3-(4-bromo-3,5-dimethoxyphenyl)-2-(1H-indole-3-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C20H15BrN2O3/c1-25-17-8-12(9-18(26-2)19(17)21)7-13(10-22)20(24)15-11-23-16-6-4-3-5-14(15)16/h3-9,11,23H,1-2H3/b13-7+ |
Clave InChI |
IYWSYRVXJAQEPA-NTUHNPAUSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1Br)OC)/C=C(\C#N)/C(=O)C2=CNC3=CC=CC=C32 |
SMILES canónico |
COC1=CC(=CC(=C1Br)OC)C=C(C#N)C(=O)C2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



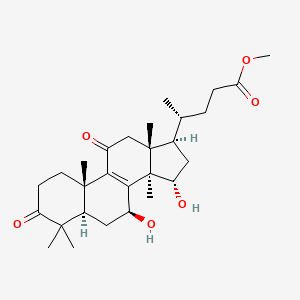
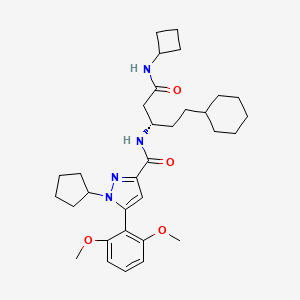

![[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate](/img/structure/B12407778.png)
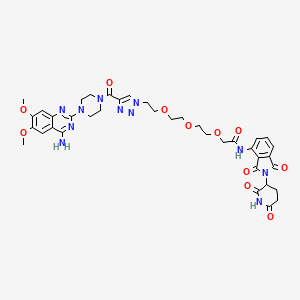
![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)
